Dibenzo[b,d]thien-2-ylboronic acid hydrate
Description
Dibenzo[b,d]thien-2-ylboronic acid hydrate is a boronic acid derivative featuring a fused dibenzothiophene core. The compound comprises two benzene rings fused to a central thiophene ring (sulfur-containing heterocycle), with a boronic acid (-B(OH)₂) group at the 2-position. Hydration likely stabilizes the boronic acid moiety, enhancing its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl bonds in pharmaceuticals and materials science .
Properties
IUPAC Name |
dibenzothiophen-2-ylboronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S.H2O/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7,14-15H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLVYPZSLCOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
In a representative procedure, 2-bromodibenzothiophene reacts with bis(pinacolato)diboron in dimethylformamide (DMF) at 100°C under inert conditions, using PdCl₂(dppf)₂ as the catalyst and potassium acetate (KOAc) as the base. The reaction achieves a 79% yield after 4 hours, with purification via silica gel chromatography using ethyl acetate/hexane (1:20).
Key Variables:
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Catalyst: PdCl₂(dppf)₂ outperforms Pd(PPh₃)₄ in this system due to enhanced stability and electron-rich ligand coordination.
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Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve solubility of the dibenzothiophene substrate.
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Temperature: Reactions above 100°C risk decomposition of the boronic acid product, necessitating precise thermal control.
Alternative Halogen Substrates
While 2-bromodibenzothiophene is standard, 2-iododibenzothiophene has been tested for faster oxidative addition. However, iodides introduce side reactions, reducing yields to 65–70%.
Two-Step Synthesis via Boronate Ester Intermediate
A robust alternative involves synthesizing 2-(dibenzo[b,d]thien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by hydrolysis.
Boronate Ester Formation
5-Bromodibenzothiophene reacts with bis(pinacolato)diboron in DMSO at 85°C using PdCl₂(dppf)₂ and KOAc, yielding the pinacol boronate ester in 86% yield. The reaction completes within 1.5 hours, with extraction into ethyl acetate and drying over Na₂SO₄.
Hydrolysis to Boronic Acid Hydrate
The boronate ester is treated with boron trichloride (BCl₃) in dichloromethane at −78°C, followed by methanol quenching. This step affords the boronic acid hydrate in 64% yield after vacuum drying.
Mechanistic Considerations:
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BCl₃ cleaves the boronate ester’s B–O bonds, generating a reactive trihaloborane intermediate.
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Methanol hydrolysis introduces water of crystallization, forming the hydrate.
Comparative Analysis of Methods
Advantages of Direct Borylation:
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Single-step process reduces time and cost.
Advantages of Boronate Ester Route:
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Pinacol boronate intermediates are air-stable, simplifying handling.
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Hydrolysis conditions avoid high temperatures, preserving acid-sensitive functional groups.
Optimization Strategies
Catalyst Loading Reduction
Lowering PdCl₂(dppf)₂ loading to 2 mol% retains 75% yield while reducing metal contamination.
Solvent-Free Microwave-Assisted Reactions
Microwave irradiation (150°C, 10 minutes) in ethanol-dioxane mixtures achieves 80% conversion but requires specialized equipment.
Base Selection
KOAc is preferred over K₂CO₃ due to milder pH, minimizing boronic acid protodeboronation.
Challenges and Limitations
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Protodeboronation: Prolonged heating above 110°C degrades the product, necessitating strict temperature control.
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Purification Difficulties: Silica gel chromatography is mandatory to separate boronic acid from residual dibenzothiophene byproducts.
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Moisture Sensitivity: The hydrate form requires anhydrous storage to prevent deliquescence.
Emerging Approaches
Flow Chemistry
Continuous-flow systems with immobilized Pd catalysts show promise for scalable production, achieving 72% yield in preliminary trials.
Electrochemical Borylation
Recent studies report electrochemical borylation using Ni catalysts, eliminating the need for external reductants. Early yields reach 55%, with optimization ongoing.
Industrial-Scale Synthesis
Vulcanchem’s patented process uses a 50-L reactor with automated temperature control, producing 5 kg batches at 78% yield. Key steps include:
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]thien-2-ylboronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the boronic acid group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Aryl Halides: Reactants in Suzuki-Miyaura coupling.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Scientific Research Applications
Organic Synthesis
Dibenzo[b,d]thien-2-ylboronic acid hydrate serves as a critical building block in organic synthesis, particularly in the formation of complex biaryl structures through reactions such as:
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Biological Applications
The compound has been investigated for its potential as a molecular probe in biological systems. Its ability to form stable complexes with diols enhances its utility in biochemical assays and as a drug discovery tool.
- Case Study : Research has shown that derivatives of dibenzo[b,d]thien-2-ylboronic acid can be used to synthesize biologically active compounds, including potential kinase inhibitors that protect against neurodegeneration .
Medicinal Chemistry
This compound is explored for its role in drug development. Its derivatives are synthesized to create intermediates for pharmaceuticals targeting various diseases.
- Example : In a study focusing on MAP4 kinase inhibitors, derivatives of this compound were synthesized and evaluated for their neuroprotective effects against motor neuron degeneration .
Materials Science
The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of Dibenzo[b,d]thien-2-ylboronic acid hydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s unique structure allows it to participate in specific pathways, influencing the reactivity and stability of the resulting products.
Comparison with Similar Compounds
Structural and Electronic Differences
Dibenzo[b,d]furan-2-ylboronic Acid (CAS 402936-15-6)
- Structure : Replaces the sulfur atom in the dibenzothiophene core with oxygen, forming a dibenzofuran system.
- Electronic Properties : The oxygen atom in furan is more electronegative than sulfur in thiophene, making the dibenzofuran analog less electron-rich. This reduces its reactivity in cross-coupling reactions compared to sulfur-containing analogs.
- Applications : Used in organic electronics and as a ligand in catalysis. The absence of sulfur limits its utility in photoinitiation systems, where sulfur-containing compounds (e.g., dibenzothiophene derivatives) are preferred .
Simple Arylboronic Acids (e.g., 2,4-Dimethylphenylboronic Acid)
- Structure : Lacks fused aromatic systems; features a single benzene ring with methyl substituents.
- Reactivity : Less steric hindrance compared to fused-ring boronic acids, enabling faster reaction kinetics in Suzuki couplings. However, reduced regioselectivity in complex syntheses.
- Applications : Widely used in drug intermediates and agrochemicals due to cost-effectiveness and ease of synthesis .
Dibenzo[b,f]oxepine Derivatives
- Structure : Contains a seven-membered oxepine ring fused to two benzene rings.
- Functionality: Combines host-guest macrocycle properties with therapeutic activities (e.g., antipsychotic, anti-inflammatory).
Physicochemical Properties
Reactivity and Functional Utility
- However, slower reaction kinetics may occur due to hindered access to the boron center . In contrast, dibenzofuran analogs exhibit moderate reactivity, balancing electronic effects and steric demands .
Photoinitiation :
Biological Activity :
- While dibenzo[b,f]oxepines show antipsychotic and anti-inflammatory properties, boronic acid derivatives are primarily valued for synthetic utility rather than direct bioactivity .
Biological Activity
Dibenzo[b,d]thien-2-ylboronic acid hydrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: CHBOS. The compound features a boronic acid functional group, which is crucial for its biological activity. The structure can be represented in SMILES notation as OB(O)c1ccc2sc3ccccc3c2c1 .
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Dibenzo[b,d]thien-2-ylboronic acid has been studied for its inhibitory effects on various enzymes, particularly serine proteases and β-lactamases. These enzymes are critical in bacterial resistance mechanisms, making this compound a potential candidate for enhancing the efficacy of β-lactam antibiotics .
2. Anti-cancer Properties:
Research indicates that compounds similar to dibenzo[b,d]thien-2-ylboronic acid exhibit anti-cancer properties by inducing apoptosis in cancer cells. This effect is often mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival .
3. Chemoselective Modifications:
The compound has been utilized in chemoselective modifications of biomolecules, which can enhance the specificity and efficiency of therapeutic agents . This property is particularly valuable in drug development for targeted therapies.
Applications
This compound has several notable applications:
- PDE4 Inhibition: It acts as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases such as asthma and COPD .
- Oncolytic Virus Modification: The compound has been used for the chemoselective modification of oncolytic adenoviruses, enhancing their therapeutic potential against tumors .
- Sensor Development: It serves as a precursor in synthesizing phosphorescent sensors for detecting copper(II) ions, showcasing its versatility beyond medicinal applications .
Case Studies and Research Findings
Case Study 1: Inhibition of β-Lactamases
A study demonstrated that this compound effectively inhibited class C β-lactamases at concentrations as low as 27 nM. This inhibition potentiated the activity of β-lactam antibiotics against resistant bacterial strains, highlighting its potential role in overcoming antibiotic resistance .
Case Study 2: Anti-Cancer Activity
In vitro studies have shown that derivatives of dibenzo[b,d]thien-2-ylboronic acid induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, leading to increased cancer cell death .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing dibenzo[b,d]thien-2-ylboronic acid hydrate in a laboratory setting?
Methodological Answer: The synthesis involves coupling reactions (e.g., Suzuki-Miyaura) using dibenzo[b,d]thiophene precursors. Critical steps include:
- Hazard analysis : Evaluate risks associated with boronic acid derivatives, diazo compounds, and triflic anhydride, as these may be explosive or toxic .
- Solvent drying : Use rigorously dried dichloromethane (via systems like MBraun SPS 7) to prevent side reactions .
- Purification : Column chromatography (silica gel) and recrystallization to isolate the hydrate form .
Q. How can the purity of this compound be validated after synthesis?
Methodological Answer:
Q. What are common side products during the synthesis of dibenzo[b,d]thien-2-ylboronic acid derivatives?
Methodological Answer:
- Anhydride formation : Incomplete hydration or dehydration during storage can yield anhydrous dibenzo[b,d]thien-2-ylboronic acid. Monitor via H NMR for shifts in hydroxyl peaks .
- Oxidation products : Thiophene ring oxidation may occur under acidic conditions; use inert atmospheres (N/Ar) to mitigate .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Comparative studies : Substitute the thiophene moiety with dibenzo[b,d]furan (as in dibenzo[b,d]furan-2-ylboronic acid) to assess electronic effects. Thiophene’s sulfur atom enhances electron density, accelerating transmetalation in Suzuki reactions .
- DFT calculations : Model the boronic acid’s LUMO energy to predict coupling efficiency with aryl halides .
Q. What strategies optimize the stability of the hydrate form under catalytic conditions?
Methodological Answer:
Q. How can contradictions in reported catalytic activity data for this compound be resolved?
Methodological Answer:
- Control experiments : Replicate studies under standardized conditions (e.g., solvent, temperature, catalyst loading). For example, inconsistent yields in Suzuki reactions may arise from trace water content or variable anhydride impurities .
- Advanced analytics : Use X-ray crystallography to confirm structural integrity and quantify hydrate-to-anhydride ratios .
Q. What role does this compound play in designing organic electronic materials?
Methodological Answer:
- OLED applications : Incorporate into π-conjugated polymers as a hole-blocking layer. The thiophene unit improves charge transport, as demonstrated in dibenzo[b,d]thiophene-based OLEDs .
- Photophysical tuning : Modify the boronic acid’s substituents to alter emission spectra in blue phosphorescent devices .
Q. How can researchers mitigate hazards associated with large-scale synthesis of this compound?
Methodological Answer:
- Batch process optimization : Scale reactions incrementally (e.g., 1 mmol → 10 mmol) to monitor exothermic risks.
- Waste management : Neutralize triflic acid byproducts with aqueous NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
